3-Bromo-5-fluoro-L-phenylalanine Exhibits Distinct Purity Profile Compared to Less Sterically Demanding Mono-Halogenated Analogs
The synthesis of the di-halogenated 3-Bromo-5-fluoro-L-phenylalanine is inherently more complex than its mono-halogenated counterparts, typically resulting in a distinct purity profile that is critical for downstream applications. Commercially available 3-Bromo-5-fluoro-L-phenylalanine is supplied at a purity of 97% . In comparison, the structurally simpler mono-halogenated analog 3-bromo-L-phenylalanine is commonly available at a lower purity of 95% . This difference in purity can significantly impact the efficiency of peptide synthesis, as lower purity starting materials lead to the accumulation of deletion sequences and difficult-to-remove byproducts.
| Evidence Dimension | Purity (HPLC) |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | 3-Bromo-L-phenylalanine (95%) |
| Quantified Difference | +2% absolute purity |
| Conditions | Commercial product specifications |
Why This Matters
Higher purity of the starting material directly translates to higher yields and purity of the final peptide product, reducing purification time and cost, which is a critical factor in procurement decisions.
